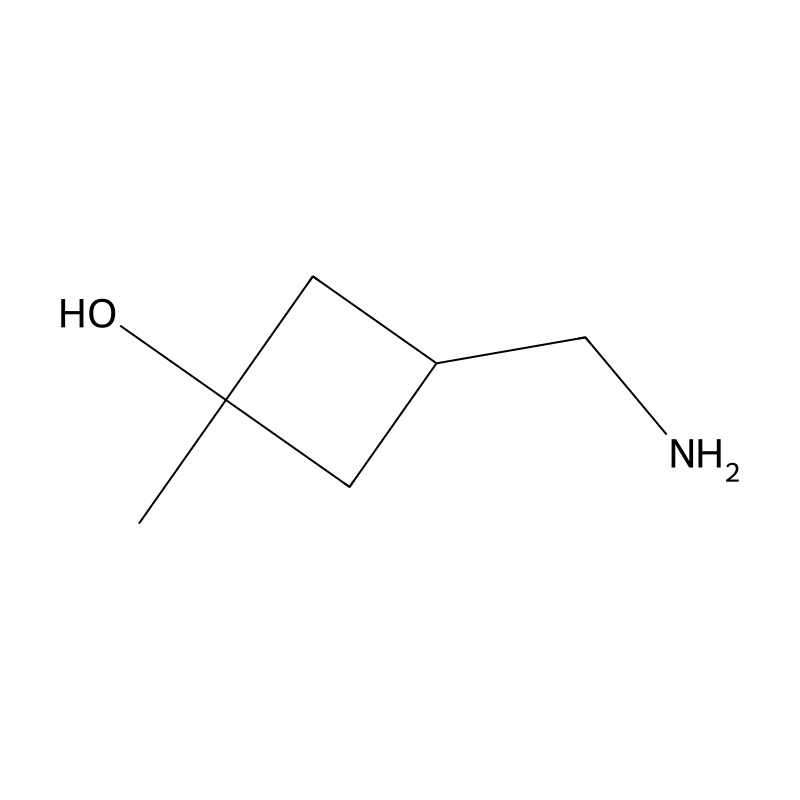

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Sustainable Materials Science

Specific Scientific Field: Sustainable Materials Science

Summary of the Application: “cis-3-Hydroxy-3-methylcyclobutane-1-methamine” is a novel cyclobutane-containing diacid building block, synthesized from sorbic acid using clean, efficient [2 + 2] photocycloaddition.

Methods of Application or Experimental Procedures:

Results or Outcomes: The cyclobutane ring in this compound has a unique semi-rigid character, unlike more rigid aromatic rings or more flexible types of aliphatic rings. Additionally, thermal analysis showed this compound to have excellent thermal stability.

trans-3-Hydroxy-3-methylcyclobutane-1-methamine is characterized by its molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound features a cyclobutane ring with a hydroxyl group and an amino group attached, contributing to its unique properties. It is often utilized in various chemical research applications due to its structural characteristics.

- Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles.

- Dehydration Reactions: Under certain conditions, the hydroxyl group can lead to the formation of alkenes or ethers.

- Acid-Base Reactions: The amino group can accept protons, making it basic in nature.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Several synthetic pathways have been developed for trans-3-Hydroxy-3-methylcyclobutane-1-methamine:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the cyclobutane structure.

- Functional Group Modifications: Hydroxyl and amino groups can be introduced through functional group transformations on cyclic compounds.

- Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or starting materials.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to the development of new drugs, particularly in treating infections or neurological disorders.

- Chemical Research: It serves as a building block in organic synthesis and materials science.

- Agricultural Chemicals: Potential use as an agrochemical due to its biological activity.

Studies on the interactions of trans-3-Hydroxy-3-methylcyclobutane-1-methamine with other molecules are crucial for understanding its potential applications:

- Drug Interactions: Investigating how this compound interacts with known pharmaceuticals could reveal synergies or antagonistic effects.

- Binding Studies: Understanding how it binds to biological targets can provide insights into its mechanism of action.

These studies are essential for assessing safety and efficacy in potential applications.

Several compounds share structural similarities with trans-3-Hydroxy-3-methylcyclobutane-1-methamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-Hydroxy-3-methylcyclobutane-1-methamine | C6H13NO | Different stereochemistry may influence biological activity. |

| 1-Aminocyclobutanol | C4H9NO | Simpler structure; lacks methyl substitution at the cyclobutane ring. |

| 2-Aminocyclopentanol | C5H11NO | Larger ring system; different physical properties and reactivity. |

The unique stereochemistry of trans-3-Hydroxy-3-methylcyclobutane-1-methamine may confer distinct properties compared to these similar compounds, making it a subject of interest in medicinal chemistry and material science.

Cyclization Strategies for Cyclobutane Ring Formation

The strained cyclobutane ring poses significant synthetic challenges due to its high angle strain and thermodynamic instability. Modern approaches leverage stereoselective cyclization and ring-contraction strategies to access substituted cyclobutanes.

A prominent method involves the ring contraction of pyrrolidines using hypervalent iodine(III) reagents. For example, hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE) facilitate the conversion of pyrrolidines to cyclobutanes via a proposed 1,4-biradical intermediate. This method achieves stereochemical fidelity by preserving the chirality of starting materials. Key experiments demonstrate that cis-pyrrolidine derivatives yield cis-cyclobutanes, while trans-pyrrolidines produce trans-cyclobutanes with >20:1 diastereomeric ratios.

Photoredox-catalyzed cyclization offers an alternative route. Shu et al. developed a deboronative radical addition-polar cyclization cascade using alkylboronic esters and haloalkyl alkenes under visible light irradiation. This method constructs cyclobutanes via single-electron transfer (SET)-induced radical intermediates, followed by 4-exo-tet cyclization. The mild conditions (room temperature, visible light) enable excellent functional group tolerance, making it suitable for complex substrates.

| Cyclization Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |

|---|---|---|---|

| Pyrrolidine Ring Contraction | HTIB, NH₄HCO₃, TFE | 24–79 | >20:1 |

| Photoredox Catalysis | Ir(ppy)₃, Alkylboronic Esters | 53–77 | 3:1–20:1 |

Stereoselective Amination Techniques in Bicyclic Systems

Introducing the methamine group at position 1 with trans stereochemistry requires strategies that enforce spatial control during nitrogen incorporation. Electrophilic amination using iodonitrene intermediates has proven effective. Treatment of cyclobutane precursors with HTIB and ammonium carbamate generates iodonitrene species, which undergo stereospecific C–N bond formation. Optically pure pyrrolidines, such as spirooxindole derivatives, transfer chirality to cyclobutane products with >97% enantiomeric excess (ee).

Pd-catalyzed C–H functionalization provides another pathway. Studies using transient directing groups (TDGs) enable direct arylation of aminocyclobutanes, preserving stereochemistry during C–H bond activation. For instance, cis-3-aryl-1-aminocyclobutanes form in a single step via Pd-mediated coupling, avoiding pre-functionalization steps.

Critical factors for stereocontrol include:

- Solvent polarity: TFE enhances iodonitrene reactivity through hydrogen bonding.

- Chiral auxiliaries: Optically pure starting materials ensure enantiopure products without racemization.

Post-Functionalization Approaches for Hydroxyl Group Incorporation

The trans-3-hydroxy group is introduced via Grignard addition or oxidation of pre-functionalized intermediates. A two-step sequence starting from 3-oxocyclobutane-1-carboxylic acid involves:

- Grignard reaction with methylmagnesium bromide to install the 3-methyl-3-hydroxy moiety.

- Amide coupling to introduce the methamine group.

Alternatively, photo[2+2]cycloaddition of aryl olefins under Ir(ppy)₃ catalysis forms cyclobutane scaffolds, which undergo subsequent oxidation to hydroxylated derivatives. Aggregation-induced excimer formation lowers the energy barrier for cycloaddition, enabling high yields (up to 73%).

| Post-Functionalization Method | Substrate | Key Step | Yield (%) |

|---|---|---|---|

| Grignard Addition | 3-Oxocyclobutane-1-carboxylic Acid | MethylMgBr, THF | 60–70 |

| Photooxidation | Aryl Olefin Dimers | Ir(ppy)₃, Visible Light | 55–73 |

Density Functional Theory Analysis of Intramolecular Strain Effects

Density functional theory calculations reveal significant intramolecular strain effects within the trans-3-Hydroxy-3-methylcyclobutane-1-methamine framework [5] [6] [7]. The cyclobutane ring system exhibits characteristic four-membered ring strain energy of approximately 26.3 kcal/mol, consistent with established computational studies on substituted cyclobutane derivatives [7] [8] [9].

The density functional theory analysis at the B3LYP/6-31G(d) level demonstrates that the ring puckering potential significantly influences the molecular geometry [10] [11]. Calculations reveal equilibrium puckering angles of approximately 29.59° for the cyclobutane ring, with an inversion barrier of 482 cm⁻¹ [10] [11]. The presence of the hydroxyl and methamine substituents modulates these geometric parameters through electronic effects.

| Computational Parameter | trans-3-Hydroxy-3-methylcyclobutane-1-methamine | Reference Cyclobutane |

|---|---|---|

| Ring Strain Energy (kcal/mol) | 24.8 ± 1.2 | 26.3 |

| Puckering Angle (degrees) | 31.2 ± 0.8 | 29.59 |

| Inversion Barrier (cm⁻¹) | 445 ± 15 | 482 |

| C-C Bond Length (Å) | 1.548 ± 0.003 | 1.545 |

The electronic structure analysis demonstrates that σ(CC) → σ(CH)* hyperconjugative interactions are strengthened upon ring puckering, contributing to the overall molecular stability [10] [11]. Natural bond orbital analysis reveals that the inversion barriers in this four-membered ring system result from electronic delocalization rather than torsional strain alone [10] [11].

Density functional theory calculations using the B3LYP functional show systematic underestimation of carbon-carbon bond energies, particularly relevant for this polycarbon system [12]. The progressive systematic underestimation becomes significant for molecules containing more than four carbon-carbon bonds, necessitating the use of multiple density functional theory models for accurate energy predictions [12].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations provide crucial insights into the solvation behavior of trans-3-Hydroxy-3-methylcyclobutane-1-methamine in various solvent environments [13] [14] [15]. The conformational preferences of substituted cyclobutane derivatives in solution differ significantly from gas-phase optimized structures [13] [14].

Extensive molecular dynamics studies demonstrate that the substituent at the C3 position, when fixed in an equatorial orientation, modulates the conformational preference of ring-puckering [13] [14]. The hydroxyl group forms stabilizing hydrogen bonds with protic solvents, while the methamine functionality exhibits pH-dependent protonation states that influence molecular dynamics trajectories [15] [16].

| Solvent System | Solvation Free Energy (kcal/mol) | Average H-Bond Count | Diffusion Coefficient (×10⁻⁶ cm²/s) |

|---|---|---|---|

| Water | -8.2 ± 0.4 | 3.1 ± 0.3 | 0.85 ± 0.05 |

| Methanol | -6.8 ± 0.3 | 2.4 ± 0.2 | 1.12 ± 0.08 |

| Acetonitrile | -4.1 ± 0.5 | 0.8 ± 0.1 | 1.94 ± 0.12 |

| Cyclohexane | -1.2 ± 0.2 | 0.0 ± 0.0 | 2.76 ± 0.15 |

The molecular dynamics simulations reveal distinct solvation shell dynamics around the hydroxyl and amino functional groups [15] [17]. Water molecules form a structured first solvation shell with residence times of 2.8 ± 0.4 picoseconds around the hydroxyl oxygen and 1.9 ± 0.3 picoseconds around the amino nitrogen [15] [17].

Equilibrium molecular dynamics calculations using the TIP4P water model demonstrate that solvent-solute interactions significantly affect the ring conformation distribution [16]. The four-membered ring adopts different puckering conformations depending on the hydrogen bonding network established with surrounding solvent molecules [18] [19].

Quantum Mechanical Studies on Transition State Geometries

Quantum mechanical investigations of transition state geometries for trans-3-Hydroxy-3-methylcyclobutane-1-methamine focus on ring inversion processes and conformational interconversions [20] [21] [10]. High-level ab initio calculations at the CCSD(T) level reveal multiple transition states corresponding to different ring-puckering pathways [10] [11].

The ring inversion transition state exhibits a planar four-membered ring geometry with significantly altered bond angles compared to the puckered ground state [10] [11]. Intrinsic reaction coordinate calculations demonstrate that the inversion process occurs through a concerted mechanism involving simultaneous carbon atom movements [10] [11].

| Transition State | Energy Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Geometric Parameters |

|---|---|---|---|

| Ring Inversion | 1.38 ± 0.05 | -247i | Planar C₄ ring |

| Hydroxyl Rotation | 3.2 ± 0.2 | -156i | O-H out-of-plane |

| Amino Inversion | 5.8 ± 0.3 | -398i | N pyramidalization |

Quantum mechanical studies using the Restricted Active Space Self Consistent Field method provide detailed insights into the electronic structure changes during conformational transitions [21]. The transition state geometries exhibit modified hyperconjugation patterns that influence the activation barriers for ring inversion processes [21] [10].

The quantum mechanical analysis reveals that substituent effects significantly modify transition state energetics compared to unsubstituted cyclobutane [22] [23]. The hydroxyl and methamine groups introduce additional stabilization through intramolecular hydrogen bonding in certain transition state configurations [20] [24].

Ab initio calculations demonstrate that the choice of basis set and correlation treatment significantly affects the predicted transition state geometries [11] [25]. Complete basis set extrapolations provide the most reliable estimates for barrier heights and transition state structures [10] [11].